

Technical Master Guide: 1-(Azidomethyl)-4-bromobenzene

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Compound of Interest

Compound Name: 1-(Azidomethyl)-4-bromobenzene

CAS No.: 107047-10-9

Cat. No.: B3045437

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Part 1: Executive Technical Summary

1-(Azidomethyl)-4-bromobenzene is a high-value "bifunctional linchpin" molecule. Its structural uniqueness lies in its orthogonality: it possesses an azide group (

) primed for "Click" chemistry (CuAAC) and an aryl bromide (

) handle available for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This dual reactivity allows researchers to sequentially construct complex molecular architectures, making it indispensable in fragment-based drug discovery (FBDD) and bioconjugation.

Core Identity Profile

Parameter	Technical Specification
IUPAC Name	1-(Azidomethyl)-4-bromobenzene
Common Name	4-Bromobenzyl azide
CAS Registry Number	107047-10-9
Molecular Formula	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Molecular Weight	212.05 g/mol
SMILES	<chem>C1=CC(=CC=C1CN=[N+]=[N-])Br</chem>
Physical State	Colorless to pale yellow oil (at 25°C)
Boiling Point	~80–85 °C (at 0.5 mmHg) Do not distill at atm. [1][2][3][4][5][6][7][8][9] pressure
Density	~1.48 g/mL (Estimated)

Part 2: Physicochemical & Spectroscopic Characterization[5]

Electronic Architecture

The molecule features a para-substituted benzene ring. The bromine atom exerts a weak withdrawing inductive effect (

) but a donating mesomeric effect (

), while the azidomethyl group is electronically insulated from the ring by the methylene spacer. This insulation preserves the nucleophilicity of the azide, ensuring rapid kinetics in cycloaddition reactions.

Spectroscopic Fingerprint

The following data is standardized for structural validation.

Infrared Spectroscopy (FT-IR)

- Diagnostic Peak: 2090–2110 cm^{-1} (Strong, sharp).
 - Assignment: Asymmetric stretching vibration of the azide group ([10] This is the most reliable indicator of reaction success (conversion of bromide to azide).
- Secondary Peaks: 1480 cm^{-1} (Aromatic C=C), 1070 cm^{-1} (C-Br stretch).

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

):

- 7.51 (d, Hz, 2H): Aromatic protons ortho to the Bromine. Deshielded by the inductive effect of Br.
- 7.20 (d, Hz, 2H): Aromatic protons ortho to the Azidomethyl group.
- 4.32 (s, 2H): Benzylic methylene (). Note the upfield shift compared to the precursor 4-bromobenzyl bromide (ppm).

NMR (100 MHz,

):

- 134.5: Quaternary Carbon (ipso to).
- 131.9: Aromatic CH (ortho to Br).
- 129.8: Aromatic CH (ortho to).
- 122.4: Quaternary Carbon (ipso to Br).

- 54.1: Benzylic Carbon ().

Part 3: Synthesis & Purification Protocol

Safety Engineering: The "Rule of Six"

Before synthesis, one must evaluate the explosive potential. The "Rule of Six" states that organic azides are generally safe to handle if the number of carbons (

) plus other atoms is at least six times the number of energetic nitrogens (

).

- Formula:

- Ratio:

.

- Verdict: UNSTABLE / WARNING. The ratio is well below 3. This molecule possesses significant energy.
 - Protocol Mandate: Never distill to dryness. Never heat above 80°C. Store as a solution whenever possible. Use a blast shield.

Experimental Workflow: Nucleophilic Substitution

Reaction: 4-Bromobenzyl bromide +

4-Bromobenzyl azide +

Step-by-Step Methodology

- Preparation: In a fume hood behind a blast shield, charge a round-bottom flask with 4-bromobenzyl bromide (1.0 equiv) and DMSO (0.5 M concentration).
 - Why DMSO? It accelerates

reactions by solvating the cation (

), leaving the azide anion "naked" and highly reactive.

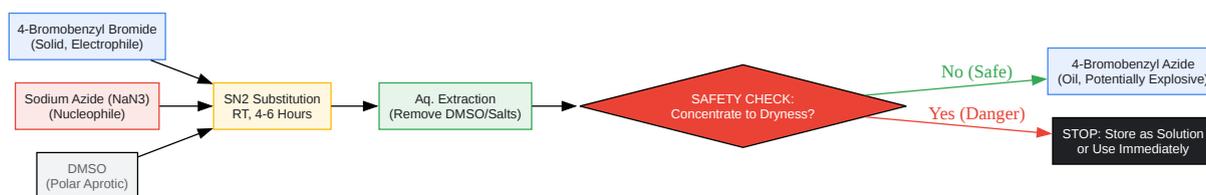
- Addition: Add Sodium Azide (, 1.2 equiv) in one portion.
 - Caution: Avoid metal spatulas (potential for heavy metal azide formation). Use plastic or glass.
- Reaction: Stir at Room Temperature for 4–6 hours.
 - Monitoring: TLC (Hexane/EtOAc 9:1). The starting bromide is less polar (higher) than the azide. Stain with (azide does not stain well, but the aromatic ring does) or use UV.
- Quenching: Slowly pour the reaction mixture into 5 volumes of ice-water.
 - Mechanism:[11][8][12] This dissolves the DMSO and inorganic salts, precipitating the organic product or forming an emulsion.
- Extraction: Extract with Diethyl Ether ().
 - Note: Avoid Dichloromethane (DCM) if possible; azides can react with DCM over long periods to form explosive diazidomethane, though less likely at this stage. Ether is safer for workup.
- Washing: Wash combined organics with water () and Brine () to remove residual DMSO.
- Drying: Dry over anhydrous , filter.

- Concentration: Remove solvent under reduced pressure at Room Temperature (Water bath < 30°C).
 - CRITICAL: Do not remove solvent completely. Leave a small amount of solvent or immediately use the oil in the next step. If pure material is required, stop when the mass corresponds to the theoretical yield; do not pump on high vacuum for extended periods.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Safety Logic

This diagram illustrates the transformation and the critical safety decision nodes.

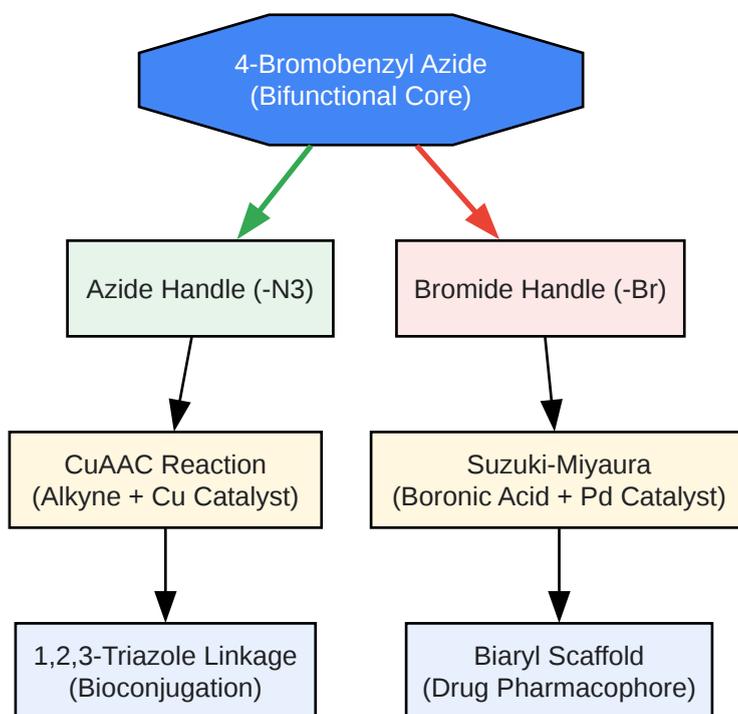


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Caption: Synthesis workflow emphasizing the critical safety checkpoint regarding solvent removal.

Diagram 2: Bifunctional Utility (The "Linchpin" Strategy)

This diagram demonstrates how the molecule serves as a divergence point for library synthesis.



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Caption: Orthogonal reactivity pathways: CuAAC "Click" chemistry vs. Palladium-catalyzed coupling.

Part 5: Handling & Storage Guidelines

Storage Protocol

- Temperature: Store at -20°C or $2-8^{\circ}\text{C}$. Low temperature inhibits decomposition.
- Light: Protect from light (amber vials). Azides can decompose photolytically to nitrenes.
- Containment: Teflon-lined caps. Do not use ground glass joints for long-term storage (friction hazard).
- Labeling: Clearly mark as "AZIDE - POTENTIALLY EXPLOSIVE".

Emergency Procedures

- Spill: Do not wipe with dry paper towels (friction). Dilute with water, absorb with wet inert material (vermiculite), and neutralize with 10% ceric ammonium nitrate (CAN) or appropriate

chemical destruction method.

- Skin Contact: Wash immediately with soap and water. Azides are toxic and can be absorbed through skin (similar mechanism to cyanide, inhibiting cytochrome c oxidase).

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